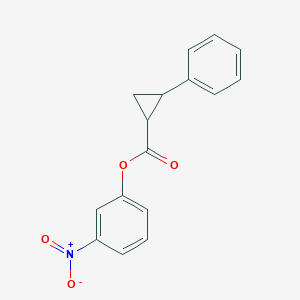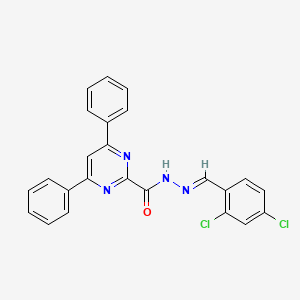![molecular formula C17H19ClN2O4S B5543771 1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-4-(2-furoyl)piperazine](/img/structure/B5543771.png)
1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-4-(2-furoyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-4-(2-furoyl)piperazine is a compound that falls within the broader category of arylpiperazine derivatives. Arylpiperazines have been studied for their therapeutic applications, particularly in treating depression, psychosis, and anxiety, among other conditions. The interest in this compound and its relatives stems from their extensive pre-systemic and systemic metabolism, receptor affinity profiles, and potential for developing new pharmacological agents (Caccia, 2007).
Synthesis Analysis
The synthesis of arylpiperazine derivatives typically involves strategic chemical reactions that allow for the introduction of various functional groups, aiming to modify the compound's pharmacokinetic and pharmacodynamic profiles. Specific synthesis routes for 1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-4-(2-furoyl)piperazine are not detailed in the provided literature but would likely involve steps such as sulfonylation and the formation of the piperazine ring via cyclization processes.
Molecular Structure Analysis
Molecular structure analysis of arylpiperazine derivatives, including this compound, focuses on understanding the spatial arrangement of atoms and the implications of such arrangements on biological activity. The presence of specific functional groups (e.g., sulfonyl and furoyl groups) in defined positions on the piperazine ring is critical for the interaction of these molecules with biological targets, influencing their therapeutic potential and specificity (Girase et al., 2020).
Wissenschaftliche Forschungsanwendungen
Therapeutic Potential in Type 2 Diabetes and Alzheimer's Disease
Research on heterocyclic compounds, including derivatives of 2-furoic piperazide, has demonstrated promising bioactivity against diseases such as type 2 diabetes and Alzheimer's. A study by Abbasi et al. (2018) synthesized multi-functional derivatives of 2-furoic piperazide and evaluated their inhibitory potential against α-glucosidase, acetylcholinesterase (AChE), and butyrylcholinesterase (BChE) enzymes. The most active compounds among these derivatives showed significant promise as inhibitors, potentially aiding in drug discovery and development for treating type 2 diabetes and Alzheimer's diseases. The molecular docking study further supported their bioactivity potentials (Abbasi et al., 2018).
Antibacterial Applications
Another study focused on the synthesis of N-sulfonated derivatives of (2-furoyl)piperazine, which were screened for their antibacterial potential against pathogenic bacteria. These derivatives demonstrated high antibacterial potential with low Minimum Inhibitory Concentration (MIC) values, comparable to ciprofloxacin, and exhibited mild hemolytic profiles, indicating their promise as candidates for drug designing and development (Abbasi et al., 2022).
Alzheimer's Disease Research
In a separate study aimed at Alzheimer's disease, a series of 2-furoyl piperazine-based sulfonamide derivatives were synthesized as therapeutic agents. These compounds were characterized through spectral analysis and evaluated for their inhibitory potential against butyrylcholinesterase (BChE). The cytotoxicity of these sulfonamides was also ascertained, revealing some as promising lead compounds for the treatment of Alzheimer's disease (Hassan et al., 2019).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
[4-(4-chloro-2,5-dimethylphenyl)sulfonylpiperazin-1-yl]-(furan-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O4S/c1-12-11-16(13(2)10-14(12)18)25(22,23)20-7-5-19(6-8-20)17(21)15-4-3-9-24-15/h3-4,9-11H,5-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFURTKKQYGDIKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)C)S(=O)(=O)N2CCN(CC2)C(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{4-[(4-Chloro-2,5-dimethylphenyl)sulfonyl]piperazin-1-yl}(furan-2-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![5,6-dimethyl-3-(4-nitrobenzyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5543703.png)
![2-{[2-(4-morpholinyl)-2-oxoethyl]thio}-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile](/img/structure/B5543721.png)
![methyl 3-[(1H-benzimidazol-2-ylthio)methyl]benzoate](/img/structure/B5543726.png)
![4-{[6-(methoxymethyl)pyridin-2-yl]carbonyl}-1,4-oxazepan-6-ol](/img/structure/B5543728.png)

![[(1,3,7-trimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio]acetic acid](/img/structure/B5543733.png)
![N-(2-furylmethyl)-2-(3-methoxypropyl)-3-oxo-2,9-diazaspiro[5.5]undecane-9-carboxamide](/img/structure/B5543745.png)
![2-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)-1-azetidinyl]carbonyl}-8-fluoroquinoline](/img/structure/B5543765.png)

